Diammonium dimolybdate

Beschreibung

Eigenschaften

CAS-Nummer |

27546-07-2 |

|---|---|

Molekularformel |

H18Mo2N2O7-2 |

Molekulargewicht |

350.1 g/mol |

IUPAC-Name |

azane;molybdenum;dihydroxide;pentahydrate |

InChI |

InChI=1S/2Mo.2H3N.7H2O/h;;2*1H3;7*1H2/p-2 |

InChI-Schlüssel |

ICLCYUWMNPJOMG-UHFFFAOYSA-L |

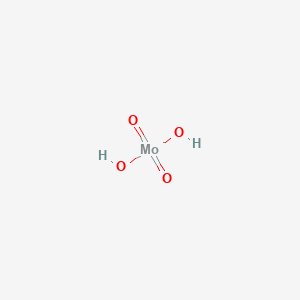

SMILES |

O[Mo](=O)(=O)O |

Kanonische SMILES |

N.N.O.O.O.O.O.[OH-].[OH-].[Mo].[Mo] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Liquid; Dry Powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diammonium dimolybdate |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Diammonium Dimolybdate

Traditional methods for synthesizing diammonium dimolybdate rely on readily available molybdenum precursors and well-understood reaction chemistry.

The most direct route to ammonium (B1175870) molybdates involves the dissolution of molybdenum trioxide (MoO₃) in aqueous ammonia (B1221849). atamanchemicals.comwikipedia.org This process forms a solution containing various ammonium molybdate (B1676688) species, the distribution of which is highly dependent on the reaction conditions. To specifically favor the crystallization of diammonium dimolybdate, the solution is typically heated. Heating shifts the equilibrium away from the more complex polymolybdate ions, such as heptamolybdate, which are stable at lower temperatures, toward the simpler dimolybdate form. wikipedia.organl.gov

A patented process describes digesting molybdenum trioxide with ammonia in a sealed vessel at temperatures ranging from 20°C to 80°C. google.com Using a stoichiometric amount of ammonia (or a slight excess) helps in achieving a high yield of the desired ammonium molybdate solution, which can then be processed to crystallize diammonium dimolybdate. google.com The process involves concentrating the resulting ammoniacal leach solution through evaporation at elevated temperatures to induce the crystallization of ammonium dimolybdate, which is then separated and recovered. google.com

Table 1: Parameters for Synthesis from Molybdenum Trioxide

| Parameter | Value/Range | Purpose |

| Starting Material | Molybdenum Trioxide (MoO₃) | Source of molybdenum |

| Solvent | Aqueous Ammonia (NH₄OH) | To form soluble ammonium molybdate species |

| Temperature | 20°C to 110°C | Higher temperatures (80-120°C) favor dimolybdate formation. google.comgoogle.com |

| pH | ~9.5 to 9.9 | Maintained to ensure dissolution and desired speciation. google.com |

| Molar Ratio | 2 moles NH₃ per mole MoO₃ (stoichiometric) | Controls the type of ammonium molybdate formed. google.com |

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a common and commercially available molybdenum salt, serves as a frequent precursor for diammonium dimolybdate. The conversion is primarily driven by changes in temperature and pH. When aqueous solutions of ammonium heptamolybdate are heated, ammonia is lost, and the larger heptamolybdate anions rearrange to form dimolybdate species. wikipedia.org

Studies have shown that at temperatures around 80°C to 120°C, the dimolybdate species ((NH₄)₂Mo₂O₇) becomes dominant in solution. anl.govresearchgate.net This principle is exploited in production, where a solution of ammonium heptamolybdate can be heated and concentrated, leading to the crystallization of ammonium dimolybdate upon cooling. google.com It is also noted that heating solid ammonium orthomolybdate or treating it with acid proceeds via the formation of ammonium dimolybdate. wikipedia.org

Advanced Synthetic Approaches and Process Optimization

Modern synthetic strategies focus on fine-tuning reaction conditions to gain precise control over the product's properties and to enhance the efficiency and sustainability of the manufacturing process.

The key to synthesizing a pure ammonium molybdate compound lies in controlling the speciation of molybdenum in the aqueous solution. Molybdenum (VI) forms a variety of polyoxometalates (POMs) in water, with the specific ion present being a function of pH and concentration. At high pH (alkaline conditions), the simple tetrahedral molybdate ion (MoO₄²⁻) is the primary species. As the pH is lowered, these ions begin to polymerize.

Research using Raman spectroscopy has demonstrated this temperature-dependent speciation. In solutions of ammonium heptamolybdate, the relative abundance of the heptamolybdate species decreases as the temperature rises from 20°C to 190°C, while the concentration of dimolybdate species increases, becoming dominant at higher temperatures. anl.govresearchgate.net Therefore, precise control of both temperature and pH is essential to steer the equilibrium toward the formation of the desired dimolybdate anion (Mo₂O₇²⁻) for subsequent crystallization. anl.gov

The purity and physical form (morphology) of the final diammonium dimolybdate product are highly sensitive to the reaction parameters during synthesis and crystallization.

Temperature: As established, temperature is a critical factor. Higher temperatures (e.g., 80–120°C) favor the formation of ammonium dimolybdate over ammonium heptamolybdate.

Ammonia-to-Molybdenum Ratio: The molar ratio of ammonia to molybdenum trioxide is crucial. A process for producing high-purity product adjusts this ratio to between 0.86:1 and 1.25:1 in the concentrated leach solution before cooling to precipitate the desired molybdate. google.com

pH Control: Maintaining the pH within a specific range (e.g., 5-6 for concentrated solutions) is necessary to prevent the formation of other molybdate species or molybdic acid. atamanchemicals.com

Crystallization Conditions: The rate of cooling and evaporation during the crystallization step directly impacts the crystal size and morphology. Slower cooling generally leads to larger, more well-defined crystals. The morphology of dimolybdate is often described as fibrous, in contrast to the plate-like crystals of heptamolybdate.

Table 2: Influence of Reaction Parameters on Product Characteristics

| Parameter | Effect on Purity & Morphology | Reference |

| Temperature | Higher temperatures (80-120°C) promote the formation of dimolybdate over heptamolybdate. | anl.govresearchgate.net |

| Reactant Ratio (NH₃:MoO₃) | An adjusted mol ratio of 0.86:1 to 1.25:1 is used to optimize product precipitation. | google.com |

| pH | Affects the speciation of molybdate in solution; pH 5-6 is typical for concentrated solutions. | atamanchemicals.com |

| Concentration/Evaporation | Concentrating the solution before cooling is a key step to induce crystallization. | google.comresearchgate.net |

Ultrasonic-assisted synthesis, or sonochemistry, represents an advanced method for producing nanomaterials and other specialized chemical compounds. The application of high-frequency ultrasound (typically >20 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. researchgate.netresearchgate.net This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and unique product morphologies.

While specific studies on the direct sonochemical synthesis of diammonium dimolybdate are not prevalent, the technique has been successfully applied to related molybdenum compounds, such as molybdenum trioxide (MoO₃) and molybdenum disulfide (MoS₂). For instance, ultrasonic irradiation has been used to synthesize highly dispersed MoO₃ nanospheres and to exfoliate bulk MoS₂ into nanosheets. researchgate.netnih.gov The dispersion function of ultrasound helps prevent particle agglomeration and can influence the crystal structure of the resulting material. nih.gov This approach demonstrates potential for producing molybdenum compounds with controlled size and high surface area, which could be adapted for the synthesis of specialized forms of ammonium molybdates. use-dl.orgacs.org

Precursor Reactivity and Interconversion Dynamics in Ammonium Molybdate Systems

The chemistry of ammonium molybdate solutions is characterized by a complex interplay of various polyoxomolybdate anions, whose existence and interconversion are highly dependent on conditions such as temperature, pH, and concentration. The specific species present in a system dictates the final product of a crystallization or precipitation process. Diammonium dimolybdate ((NH₄)₂Mo₂O₇) is one of several key compounds within this dynamic system, often formed from other common ammonium molybdate precursors.

The most prevalent starting material in many industrial and laboratory syntheses is ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), often referred to as AHM or ammonium paramolybdate (APM). mpg.demdpi.com The thermal decomposition of AHM is a widely studied process that illustrates the interconversion dynamics within the ammonium molybdate family. atamankimya.comscispace.com As AHM is heated, it undergoes a series of transformations, losing water and ammonia in stages to form various intermediate molybdate species before ultimately yielding molybdenum oxides. mpg.deatamankimya.com

Research has shown that the decomposition of AHM can lead to the formation of intermediates such as ammonium octamolybdate ((NH₄)₄Mo₈O₂₆) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃). mpg.descispace.com For instance, the thermal decomposition of ammonium molybdate ((NH₄)₂MoO₄) in an inert atmosphere proceeds through intermediates including ammonium trimolybdate ((NH₄)₂Mo₃O₁₀), diammonium dimolybdate ((NH₄)₂Mo₂O₇), and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃). scispace.com Similarly, the formation of ammonium octamolybdate (AOM) at 190°C is a competing process during the thermal decomposition of AHM. mpg.de

In aqueous systems, temperature plays a crucial role in the speciation of molybdenum. Studies using Raman spectroscopy have demonstrated a dramatic temperature dependence. anl.gov While ammonium heptamolybdate is the stable species at room temperature in solution, its stability decreases at higher temperatures. anl.gov Research indicates that in solution, diammonium dimolybdate (ADM) begins to dominate at temperatures ranging from approximately 80°C to 120°C and higher. anl.gov This shift in equilibrium is fundamental to synthetic methods that aim to produce single-phase ADM. One study details a method for preparing single-phase ammonium dimolybdate from industrial ammonium molybdate by carefully controlling reaction temperature, time, and initial concentrations. researchgate.net

The interconversion is not limited to thermal decomposition or solution-phase equilibria. Specific chemical reactions can be employed to convert one ammonium molybdate into another. For example, nanoscale ammonium octamolybdate can be prepared by adding high-purity molybdenum trioxide to a solution of ammonium heptamolybdate and heating the mixture. google.com Another patented method describes the synthesis of a novel ammonium octamolybdate isomer by combining ammonium dimolybdate with molybdenum trioxide and water. google.com Furthermore, pre-drying AHM at low temperatures can convert it to (NH₄)₄Mo₅O₁₇, altering the subsequent reduction pathways. mdpi.com

The reactivity of these precursors is central to their application in creating catalysts and other materials. The specific ammonium molybdate species used as a precursor influences the properties of the final product, such as molybdenum oxides or sulfides. scispace.commdpi.com

Table 1: Key Ammonium Molybdate Precursors and Intermediates This table summarizes the principal ammonium molybdate compounds involved in interconversion dynamics.

| Compound Name | Chemical Formula | Common Role/Context of Formation |

| Ammonium Heptamolybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | Common industrial precursor; stable in solution at room temperature. mpg.deanl.gov |

| Diammonium Dimolybdate | (NH₄)₂Mo₂O₇ | Forms from other molybdates at elevated temperatures (80-120°C); intermediate in thermal decomposition. scispace.comanl.gov |

| Ammonium Octamolybdate | (NH₄)₄Mo₈O₂₆ | Intermediate in AHM thermal decomposition; can be synthesized from AHM and MoO₃. mpg.degoogle.com |

| Ammonium Tetramolybdate | (NH₄)₂Mo₄O₁₃ | Common intermediate in the thermal decomposition of both AHM and (NH₄)₂MoO₄. scispace.com |

| Ammonium Molybdate | (NH₄)₂MoO₄ | A basic molybdate salt that forms more complex polymolybdates upon decomposition. scispace.com |

| Ammonium Trimolybdate | (NH₄)₂Mo₃O₁₀ | An intermediate formed during the thermal decomposition of (NH₄)₂MoO₄. scispace.com |

Table 2: Research Findings on Conditions Influencing Interconversion This table details experimental conditions and their effects on the transformation between different ammonium molybdate species.

| Precursor(s) | Conditions | Resulting Species | Research Finding/Observation | Source(s) |

| Ammonium Heptamolybdate (AHM) Solution (0.2 M) | Heating from 20°C to 190°C | Ammonium Dimolybdate (ADM) | AHM is unstable at higher temperatures; ADM begins to dominate around 80°C–120°C. | anl.gov |

| Ammonium Heptamolybdate (AHM) | Thermal Decomposition (Heating) | Ammonium Octamolybdate (AOM) | Formation of AOM at 190°C is a competing process during AHM decomposition. | mpg.de |

| Ammonium Molybdate ((NH₄)₂MoO₄) | Thermal Decomposition (in N₂) | (NH₄)₂Mo₃O₁₀, (NH₄)₂Mo₂O₇, (NH₄)₂Mo₄O₁₃ | Stepwise decomposition reveals several intermediate polymolybdate species. | scispace.com |

| AHM Solution + Molybdenum Trioxide (MoO₃) | Heating to 55-65°C, then to 95-105°C | Ammonium Octamolybdate (AOM) | A specific synthetic route to convert AHM into AOM. | google.com |

| Ammonium Dimolybdate (ADM) + Molybdenum Trioxide (MoO₃) | Heating a water-based mixture to ~93°C | A novel isomer of Ammonium Octamolybdate (X-AOM) | ADM serves as a direct precursor for a specific AOM isomer. | google.com |

| Industrial Ammonium Molybdate | Optimized temperature, time, and concentration | Single-phase Ammonium Dimolybdate (ADM) | A controlled process can yield single-phase ADM with a high crystallization rate. | researchgate.net |

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Diammonium Dimolybdate

Single-crystal X-ray diffraction provides definitive data on the three-dimensional structure of crystalline solids.

Crystals of diammonium dimolybdate have been identified as belonging to the triclinic crystal system. rsc.org The specific space group is P-1, with two formula units (Z=2) per unit cell. rsc.org This low-symmetry system indicates a complex and ordered arrangement of its constituent ions. Detailed crystallographic parameters are presented in Table 1.

Table 1: Crystallographic Data for Diammonium Dimolybdate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.937(7) |

| b (Å) | 7.305(7) |

| c (Å) | 7.226(8) |

| α (°) | 93.88(12) |

| β (°) | 114.33(7) |

| γ (°) | 82.58(13) |

| Z | 2 |

Data sourced from Armour et al., 1975. rsc.org

The structure of the dimolybdate anion, [Mo₂O₇]²⁻, in this compound is not a discrete unit but rather a polymeric chain. rsc.org This architecture is constructed from two types of molybdenum-oxygen coordination polyhedra. The fundamental building blocks are distorted [MoO₆] octahedra and [MoO₄] tetrahedra. rsc.org The structure consists of infinite chains formed by edge-sharing [MoO₆] octahedra, with adjacent pairs of these octahedra being linked by the [MoO₄] tetrahedra. rsc.org This arrangement creates a complex, one-dimensional polymeric anion that extends throughout the crystal lattice.

Comparative Crystallography with Related Dimolybdate Structures

The crystal structure of diammonium dimolybdate is notably isomorphous with that of potassium dimolybdate (K₂Mo₂O₇). rsc.org This means they share the same triclinic space group and a very similar arrangement of atoms, with the potassium ions occupying positions analogous to the ammonium (B1175870) ions. materialsproject.org In contrast, the structure of diammonium dimolybdate is different from that of sodium dimolybdate (Na₂Mo₂O₇). rsc.org Sodium dimolybdate crystallizes in the orthorhombic space group Cmce, featuring a different connectivity of the molybdate (B1676688) polyhedra. materialsproject.org Other related compounds, such as those containing alkali metals or organic cations, exhibit a wide variety of structural motifs, from isolated clusters to layered and framework structures, highlighting the structural diversity of molybdate chemistry. researchgate.netiucr.org

Theoretical and Computational Investigations of Diammonium Dimolybdate Structure

Computational chemistry provides valuable insights into the electronic properties and bonding that govern the observed crystal structure.

Simulation of Crystal Packing and Intermolecular Forces

The three-dimensional arrangement of ions and molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular forces. Computational simulations, in conjunction with experimental data from crystallographic analyses, provide profound insights into these interactions, helping to explain the stability and properties of the crystalline solid. While detailed molecular dynamics or quantum mechanical simulations specifically modeling the crystal packing of diammonium dimolybdate are not extensively detailed in publicly available research, the experimentally determined crystal structure offers a clear basis for analyzing the dominant forces at play.

The crystal structure of diammonium dimolybdate, (NH₄)₂Mo₂O₇, has been resolved using X-ray diffractometer data. rsc.org The compound crystallizes in the triclinic system, belonging to the space group P-1. rsc.org The fundamental structural units consist of infinite polymeric chains of dimolybdate anions and ammonium cations (NH₄⁺) that occupy the spaces between these chains. rsc.org

The polymeric anion's structure is composed of distorted molybdenum-oxygen octahedra ([MoO₆]) and molybdenum-oxygen tetrahedra ([MoO₄]). wikipedia.org Specifically, the chains are formed by edge-sharing [MoO₆] octahedra, with adjacent pairs of these octahedra being linked together by [MoO₄] tetrahedra. rsc.org The ammonium ions are positioned in the interchain voids, balancing the negative charge of the polyanionic framework. rsc.org

Key crystallographic data for diammonium dimolybdate are summarized below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | rsc.org |

| Space Group | P-1 | rsc.org |

| a | 7.937(7) Å | rsc.org |

| b | 7.305(7) Å | rsc.org |

| c | 7.226(8) Å | rsc.org |

| α | 93.88(12)° | rsc.org |

| β | 114.33(7)° | rsc.org |

| γ | 82.58(13)° | rsc.org |

| Z (formula units per cell) | 2 | rsc.org |

The stability of this crystal packing is primarily dictated by three types of intermolecular forces:

Ionic Interactions: The principal cohesive force within the crystal is the electrostatic attraction between the positively charged ammonium cations (NH₄⁺) and the negatively charged polymeric dimolybdate chains, ([Mo₂O₇]²⁻)n. These strong ionic bonds are fundamental to the formation and stability of the salt.

A theoretical simulation of this crystal structure would typically employ methods like Density Functional Theory (DFT) to model the electronic structure and optimize the geometry. science.gov Such simulations could quantify the energetic contributions of each type of intermolecular force, confirming the dominant role of ionic interactions and the significant stabilizing effect of the hydrogen-bonding network.

Advanced Spectroscopic Characterization

Other Advanced Spectroscopic and Analytical Techniques

Beyond X-ray methods, a suite of other advanced techniques provides complementary information about the solution-state structure, cluster formation, thermal properties, and microscopic morphology of diammonium dimolybdate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure of molecules in solution. For diammonium dimolybdate, multinuclear NMR, including ¹⁴N, ¹⁷O, and ⁹⁵Mo, provides detailed structural information.

¹⁴N NMR: Solid-state ¹⁴N magic-angle spinning (MAS) NMR is particularly effective for characterizing ammonium (B1175870) molybdates. Diammonium dimolybdate provides a distinct and characteristic ¹⁴N MAS NMR spectrum that acts as a "fingerprint," allowing for its unambiguous identification and differentiation from other ammonium polymolybdates like ammonium heptamolybdate. nih.gov

¹⁷O and ⁹⁵Mo NMR: In aqueous solutions, molybdate (B1676688) anions exist in a pH-dependent equilibrium involving various polyoxomolybdate species. ¹⁷O and ⁹⁵Mo NMR are used to study these equilibria. nih.govacs.org While the simple dimolybdate ion is not the dominant species in most aqueous solutions, these NMR techniques are crucial for understanding the condensation reactions it might undergo. The chemical shifts in ¹⁷O NMR are highly sensitive to the oxygen environment (e.g., terminal vs. bridging oxygen atoms), while ⁹⁵Mo NMR can distinguish between molybdenum atoms in different polyanion structures. nih.govacs.orgacs.org

Ion Mobility Spectrometry–Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. rsc.orgacs.org This makes it exceptionally powerful for the analysis of complex mixtures of isomers and for studying the structure of clusters like polyoxometalates (POMs). rsc.orgmdpi.com

For diammonium dimolybdate, IMS-MS can be used to study the formation of molybdate clusters in the gas phase, which provides insights into the initial stages of condensation in solution. By measuring the collision cross-section (CCS) of ions, IMS-MS can distinguish between different structural arrangements (e.g., linear, ring, or compact) of molybdenum oxide clusters of the same mass. mpg.de This technique is instrumental in mapping the self-assembly pathways of POMs and discovering new cluster structures directly from reaction mixtures. acs.orgrsc.org

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of materials. For diammonium dimolybdate, TGA/DTA reveals a multi-step decomposition process.

The decomposition begins at approximately 150 °C with the evolution of ammonia (B1221849) (NH₃) and water (H₂O). scribd.comdguv.de Detailed studies have shown a complex sequence of transformations. researchgate.net The decomposition of ammonium molybdates involves the formation of various intermediate ammonium polymolybdates before the final product, molybdenum trioxide (MoO₃), is formed at higher temperatures. researchgate.netcore.ac.uk The specific pathway for diammonium dimolybdate involves intermediates such as (NH₄)₂Mo₄O₁₃. researchgate.net The final decomposition product above ~400°C is typically orthorhombic MoO₃. researchgate.net

| Compound | Temperature Range (°C) | Decomposition Step | Evolved Gases |

|---|---|---|---|

| Diammonium Dimolybdate (similar pathways) | ~150 - 250 | (NH₄)₂Mo₂O₇ → Intermediate Polymolybdates | NH₃, H₂O |

| ~250 - 350 | Intermediate Polymolybdates → Amorphous/h-MoO₃ | NH₃, H₂O | |

| > 350 - 400 | Amorphous/h-MoO₃ → o-MoO₃ (crystallization) | - |

Note: The exact intermediates and temperature ranges can vary based on atmosphere and heating rate.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology (shape and size) and microstructure of solid materials at high resolution.

For diammonium dimolybdate, SEM reveals its crystalline morphology, which is often described as fibrous or plate-like crystals. These techniques are also invaluable for tracking morphological changes during chemical reactions, such as thermal decomposition. For example, SEM studies show that the initial crystals of ammonium molybdate transform into different morphologies, such as sheet-like or needle-shaped particles of molybdenum oxide, upon heating. researchgate.netcore.ac.uk TEM can provide further details on the crystal structure and lattice fringes of the resulting oxide nanoparticles.

Chemical Transformations and Reaction Mechanisms

Thermal Decomposition Pathways and Products of Diammonium Dimolybdate

The thermal decomposition of diammonium dimolybdate, with the chemical formula (NH₄)₂Mo₂O₇, is a critical process in the production of molybdenum compounds, particularly molybdenum trioxide (MoO₃) wikipedia.orgexsyncorp.com. This process involves a series of complex chemical transformations that are influenced by factors such as temperature and the surrounding atmosphere scispace.comresearchgate.net.

(NH₄)₂Mo₂O₇(s) → 2 MoO₃(s) + 2 NH₃(g) + H₂O(g) wikipedia.org

However, the decomposition does not occur in a single step but rather through the formation of various intermediate ammonium (B1175870) molybdate (B1676688) compounds researchgate.netnih.gov.

The thermal decomposition of diammonium dimolybdate into molybdenum trioxide proceeds through several distinct stages, involving the formation of different intermediate products. The exact nature and sequence of these intermediates can vary depending on the reaction conditions, such as the heating rate and the composition of the atmosphere (e.g., inert like nitrogen or oxidizing like air) scispace.comresearchgate.net.

Under an inert atmosphere, such as nitrogen, the decomposition of ammonium molybdate can lead to the formation of intermediate species like ammonium trimolybdate ((NH₄)₂Mo₃O₁₀), ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃), and hexagonal molybdenum trioxide (h-MoO₃) before the final formation of orthorhombic molybdenum trioxide (α-MoO₃) researchgate.netnih.gov. In some cases, partially reduced molybdenum oxides like Mo₄O₁₁ may also be formed scispace.comresearchgate.net.

In an oxidizing atmosphere, such as air, the ammonia (B1221849) released during decomposition can be oxidized to form nitrogen oxides (NO and N₂O) scispace.com. This can alter the reaction pathway and the final product composition. The presence of oxygen generally ensures the complete conversion to the fully oxidized α-MoO₃ scispace.comresearchgate.net.

The decomposition process typically involves several endothermic steps corresponding to the release of ammonia and water, as well as an exothermic step at higher temperatures (around 400 °C) which is associated with the crystallization of the final molybdenum trioxide product from an amorphous phase researchgate.net.

A study on the thermal decomposition of a related compound, ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), which is also a precursor for MoO₃, identified a stepwise decomposition sequence. This sequence involves intermediates such as (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃, (NH₄)₂Mo₁₄O₄₃, and (NH₄)₂Mo₂₂O₆₇ before the final formation of MoO₃ scispace.com. Research has shown that the thermal decomposition of ammonium molybdate tetrahydrate in air occurs in three main stages between 100°C and 340°C, with the final product being pure orthorhombic molybdenum trioxide chemicalbook.com.

Table 1: Intermediate Products in the Thermal Decomposition of Ammonium Molybdates

| Intermediate Compound | Chemical Formula |

|---|---|

| Ammonium Tridecavanadate | (NH₄)₂Mo₃O₁₀ |

| Ammonium Dimolybdate | (NH₄)₂Mo₂O₇ |

| Ammonium Tetramolybdate | (NH₄)₂Mo₄O₁₃ |

| Ammonium Decamolybdate | (NH₄)₈Mo₁₀O₃₄ |

| Hexagonal Molybdenum Trioxide | h-MoO₃ |

This table is based on data from multiple sources detailing the thermal decomposition of various ammonium molybdates. researchgate.netnih.gov

The thermal decomposition of diammonium dimolybdate and the subsequent reduction of the resulting molybdenum trioxide are key steps in the manufacturing of molybdenum metal powder researchgate.net. A significant challenge in this process is the agglomeration of the powder, which can lead to manufacturing issues researchgate.netresearchgate.net. This agglomeration can be caused by the melting of a eutectic mixture formed between MoO₃ and Mo₄O₁₁, or by the partial melting of MoO₃ itself researchgate.net.

The use of diammonium dimolybdate as a starting material can help to mitigate this agglomeration. The reduction of (NH₄)₂Mo₂O₇ involves an endothermic reaction, which can help to control the temperature and reduce the likelihood of melting and subsequent agglomeration researchgate.netresearchgate.net. In contrast, the direct reduction of MoO₃ is an exothermic process, which can exacerbate the agglomeration problem researchgate.net.

Research has shown that adding diammonium dimolybdate to molybdenum trioxide before the reduction process leads to lower agglomeration of the resulting powder. Thermal analysis has confirmed that the addition of (NH₄)₂Mo₂O₇ facilitates the reduction of MoO₃ at lower temperatures researchgate.net.

The morphology of the final molybdenum powder is influenced by the conditions of the reduction process. The transformation of molybdenum oxides during reduction can occur through mechanisms such as pseudomorphic transformation or chemical vapor transport, depending on the reaction environment researchgate.net. Precise control over parameters like temperature, gas flow, and the partial pressure of water vapor is crucial for controlling the particle size and shape of the final molybdenum powder researchgate.net.

Aqueous Solution Chemistry and Speciation Equilibria

The chemistry of diammonium dimolybdate in aqueous solutions is complex and is dominated by the behavior of the molybdate ion (MoO₄²⁻) and its tendency to form various polymeric species, known as polyoxomolybdates, depending on the pH and concentration of the solution imoa.info.

The speciation of molybdenum in an aqueous solution is highly dependent on the pH. imoa.info In alkaline and neutral solutions (pH > 6), the predominant species is the simple tetrahedral molybdate ion, [MoO₄]²⁻ imoa.infoimoa.info. As the pH of the solution is lowered, the molybdate ion becomes protonated, leading to the formation of species such as [HMoO₄]⁻ and H₂MoO₄ imoa.infoelectrochemsci.org.

Further decreases in pH lead to polymerization and condensation reactions, resulting in the formation of larger polyoxomolybdate anions imoa.info. This polymerization is also dependent on the molybdenum concentration, with it being more prevalent at higher concentrations imoa.info.

Table 2: Dominant Molybdenum Species at Different pH Ranges

| pH Range | Dominant Molybdenum Species |

|---|---|

| > 7.5 | MoO₄²⁻ (Molybdate) |

| 6.5 - 7.5 | MoO₄²⁻ & Mo₂O₇²⁻ (Dimolybdate) |

| 5 - 6 | [Mo₇O₂₄]⁶⁻ (Heptamolybdate) |

| 3 - 5 | [Mo₈O₂₆]⁴⁻ (Octamolybdate) |

| < 3.5 | H₂MoO₄ (Molybdic acid) & MoO₃ (Molybdenum trioxide) |

This table summarizes the general pH-dependent speciation of molybdenum in aqueous solutions. imoa.infotruegeometry.com

At a pH between 5 and 6, the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, is the dominant species. As the pH is further lowered to between 3 and 5, the octamolybdate ion, [Mo₈O₂₆]⁴⁻, becomes more prevalent imoa.info. If the pH drops to around 0.9, molybdenum trioxide (MoO₃) will precipitate out of the solution imoa.info. In even more acidic solutions, the cationic species [MoO₂]²⁺ can be formed imoa.info.

It is important to note that while a compound may be referred to as "diammonium dimolybdate," this does not necessarily mean that the [Mo₂O₇]²⁻ ion is the primary species present in the solution. The equilibria between the various molybdate species are established quickly upon dissolution imoa.info.

Polyoxomolybdates are a diverse class of inorganic clusters formed by the condensation of molybdate ions in acidic aqueous solutions. These anions are built up from linked MoO₆ octahedra imoa.info. The formation and interconversion of these polyoxomolybdate anions are dynamic processes governed by the solution's pH and molybdenum concentration imoa.infoacs.org.

The heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻) ions are the most common polyoxomolybdate species found in aqueous solutions imoa.info. The octamolybdate ion can exist in different isomeric forms, such as α- and β-octamolybdate, which can interconvert in solution mdpi.com. The presence of other cations, such as rubidium and cesium, can influence the crystallization of specific isomers mdpi.com.

In addition to the more common heptamolybdate and octamolybdate anions, larger and more complex polyoxomolybdate structures can also be formed under specific conditions. For example, the [Mo₃₆O₁₁₂(H₂O)₁₆]⁸⁻ anion has been identified in highly acidic solutions researchgate.net.

The interconversion between these different polyoxomolybdate species is a key feature of their aqueous chemistry. These transformations are often rapid and reversible, allowing the system to adapt to changes in pH and concentration imoa.info. The study of these interconversions is crucial for understanding the formation of various molybdenum-containing materials from aqueous solutions researchgate.net.

Reactivity with Other Chemical Species and Ligands

Diammonium dimolybdate, as a source of molybdate ions, can react with a variety of other chemical species. In acidic solutions, it reacts with bases to neutralize them nih.gov. The molybdate ions can also form complexes with various organic and inorganic ligands.

In analytical chemistry, the reaction of molybdate with phosphate (B84403), silicate, and arsenate ions in an acidic medium is used for their quantitative determination. This reaction forms characteristic colored complexes, such as molybdenum blue or yellow molybdophosphate complexes atamanchemicals.commultichemexports.com.

As a precursor in materials synthesis, diammonium dimolybdate is used to prepare a wide range of molybdenum-based catalysts. It is thermally decomposed to molybdenum trioxide, which is then used to prepare cobalt-molybdenum (Co-Mo) or nickel-molybdenum (Ni-Mo) catalysts for hydrodesulfurization in petroleum refining multichemexports.com. It also serves as a precursor for catalysts used in oxidation and polymerization reactions multichemexports.com.

Furthermore, diammonium dimolybdate is utilized in the manufacturing of molybdate pigments. It can be converted to sodium or zinc molybdate, which are used as corrosion-inhibiting pigments in coatings. It is also used in combination with lead chromate to produce molybdate orange pigments multichemexports.com.

The reactivity of diammonium dimolybdate is central to its application in metallurgy as a source material for producing molybdenum metal powder through reduction with hydrogen or carbon multichemexports.com. This molybdenum is then used in the production of alloy steels and other high-performance alloys multichemexports.com.

Formation of Thiomolybdate Derivatives

The reaction of diammonium dimolybdate with sulfur-containing reagents leads to the progressive substitution of its oxygen atoms with sulfur, yielding a range of thiomolybdate derivatives. These reactions are fundamental in the synthesis of various molybdenum-sulfur compounds.

The formation of thiomolybdates from ammonium molybdates, such as diammonium dimolybdate, can be achieved through reactions with hydrogen sulfide (B99878) or ammonium sulfide. The progressive substitution of oxide ligands for sulfide ligands results in the formation of monothiomolybdate ([MoO₃S]²⁻), dithiomolybdate ([MoO₂S₂]²⁻), trithiomolybdate ([MoOS₃]²⁻), and tetrathiomolybdate ([MoS₄]²⁻) anions.

(NH₄)₂MoO₄ + 4 H₂S → (NH₄)₂MoS₄ + 4 H₂O google.com

While this equation uses ammonium orthomolybdate as the starting material, the principle applies to solutions derived from diammonium dimolybdate. The reaction proceeds through a series of intermediate steps where the oxygen atoms are sequentially replaced by sulfur.

Another synthetic route involves the reaction of ammonium paramolybdate, a closely related ammonium molybdate salt, with a solid vulcanizing agent in an aqueous solution. This method can also be adapted for diammonium dimolybdate to produce ammonium thiomolybdates with high yields. The reaction conditions, such as temperature and time, can be controlled to favor the formation of specific thiomolybdate derivatives. For instance, a method for preparing ammonium trithiomolybdate has been developed that boasts a high yield of over 98% and avoids the use of hazardous reagents like ammonia water or hydrogen sulfide gas.

The reaction of ammonium paramolybdate with ammonium sulfide solution is another effective method for producing high-purity ammonium tetrathiomolybdate. researchgate.net This reaction is typically carried out at temperatures ranging from room temperature to 90°C for a duration of 0.5 to 3 hours. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| Ammonium Molybdate | Hydrogen Sulfide | Ammonium Tetrathiomolybdate | In the presence of ammonia |

| Ammonium Paramolybdate | Solid Vulcanizing Agent | Ammonium Thiomolybdates | Aqueous solution, room temperature to 100°C, 0.5 to 5 hours |

| Ammonium Paramolybdate | Ammonium Sulfide | Ammonium Tetrathiomolybdate | Room temperature to 90°C, 0.5 to 3 hours |

Complexation Reactions with Organic Ligands and Amine Molybdates

Diammonium dimolybdate readily reacts with a variety of organic ligands and amines to form coordination complexes and amine molybdate salts. These reactions are driven by the ability of the molybdenum center to accept electron pairs from donor atoms within the organic molecules, leading to the formation of stable coordination compounds.

Amine molybdates can be synthesized by reacting an amine or an amine salt with a molybdenum compound, such as diammonium dimolybdate, typically in an acidic aqueous medium. iucr.org The presence of an acid, such as hydrochloric acid, facilitates the reaction and can influence the final product. For example, ethylenediamine molybdate can be prepared by reacting diammonium dimolybdate with ethylenediamine in the presence of hydrochloric acid. google.com The reaction mixture is refluxed, and upon cooling, the solid product is recovered. google.com

The reaction of molybdenum compounds with polydentate ligands like ethylenediaminetetraacetic acid (EDTA) also leads to the formation of stable complexes. While not starting directly from diammonium dimolybdate, the reaction of molybdenum oxide with H₄EDTA and ethylenediamine results in a binuclear Mo-EDTA complex, demonstrating the affinity of molybdenum for such chelating agents.

Furthermore, the reaction of ammonium molybdates with long-chain alkanols can produce molybdenum/alkanol complexes. google.com These reactions are influenced by the initial ratios of water, alcohol, and the ammonium molybdate, as well as the reaction temperature. google.com

The synthesis of tetraalkylammonium thiomolybdates provides another example of the formation of amine molybdate salts. These are typically prepared by reacting an ammonium thiomolybdate with a tetraalkylammonium halide, where the tetraalkylammonium cation replaces the ammonium cation.

| Reactant 1 | Organic Ligand/Amine | Product |

| Diammonium Dimolybdate | Ethylenediamine | Ethylenediamine Molybdate |

| Ammonium Molybdate | Alkanols (C₆-C₁₃) | Molybdenum/Alkanol Complexes |

| Ammonium Thiomolybdate | Tetraalkylammonium Halide | Tetraalkylammonium Thiomolybdate |

Applications in Advanced Catalysis Research

Diammonium Dimolybdate as a Precursor for Heterogeneous Catalysts

As a readily available and water-soluble solid, diammonium dimolybdate is a preferred starting material for preparing heterogeneous molybdenum-based catalysts. wikipedia.org It can be easily converted into molybdenum oxides or deposited onto high-surface-area supports to create dispersed catalytic sites. northmetal.net

Diammonium dimolybdate is a direct precursor to molybdenum trioxide (MoO₃), a catalytically significant material. The synthesis is typically achieved through thermal decomposition (calcination), where heating diammonium dimolybdate in the presence of air yields molybdenum trioxide, ammonia (B1221849), and water vapor. wikipedia.org Molybdenum trioxide produced in this manner is used in various industrial catalytic applications, including oxidation and as an alloying component. imoa.info The properties of the resulting molybdenum oxide can be tailored by controlling the conditions of the thermal treatment.

Table 1: Thermal Decomposition of Diammonium Dimolybdate

| Precursor | Product | Byproducts | Process | Significance |

| Diammonium Dimolybdate ((NH₄)₂Mo₂O₇) | Molybdenum Trioxide (MoO₃) | Ammonia (NH₃), Water (H₂O) | Calcination | Produces catalytically active molybdenum oxide for various applications. wikipedia.org |

In heterogeneous catalysis, dispersing the active metal oxide onto a high-surface-area support is critical for maximizing catalytic efficiency. Diammonium dimolybdate is frequently used for this purpose via impregnation techniques. lehigh.edu In a typical incipient wetness impregnation process, a solution of diammonium dimolybdate is used to saturate a porous support material. Subsequent drying and calcination decompose the ammonium (B1175870) salt, leaving behind highly dispersed molybdenum oxide species on the support surface. lehigh.edu

The nature of the support material (e.g., alumina, silica (B1680970), titania) and the molybdenum loading significantly influence the structure of the surface molybdenum species, which can range from isolated tetrahedral or octahedral molybdate (B1676688) species at low loadings to polymeric molybdate clusters or crystalline MoO₃ at higher loadings. lehigh.edu These supported catalysts are vital in processes like hydrodesulfurization and selective oxidation. atamanchemicals.com

Table 2: Supported Molybdenum Catalysts from Diammonium Dimolybdate Precursors

| Support Material | Preparation Method | Resulting Active Species | Typical Applications |

| Alumina (Al₂O₃) | Incipient Wetness Impregnation | Dispersed molybdenum oxide species | Hydrodesulfurization, Hydrodenitrogenation |

| Silica (SiO₂) | Incipient Wetness Impregnation | Isolated and polymeric molybdenum oxide species lehigh.edu | Olefin Metathesis, Epoxidation mdpi.com |

| Titania (TiO₂) | Incipient Wetness Impregnation | Monolayer molybdenum oxide species | Selective Catalytic Reduction of NOx |

| Zirconia (ZrO₂) | Incipient Wetness Impregnation | Surface molybdate species | Oxidation Reactions |

Homogeneous Catalysis Utilizing Molybdenum Complexes Derived from Dimolybdate

While diammonium dimolybdate itself is not typically used directly in homogeneous catalysis, it is a fundamental starting material for synthesizing the soluble molybdenum complexes that are. Many advanced homogeneous catalysts are dioxomolybdenum(VI) or oxomolybdenum(IV/V) complexes, which can be prepared from precursors like molybdenum trioxide, which is directly obtained from diammonium dimolybdate. wikipedia.orgpageplace.de

Molybdenum complexes are renowned for their ability to catalyze oxygen atom transfer (OAT) reactions, a process central to many biological and industrial oxidation reactions. shareok.org These reactions involve the transfer of an oxygen atom from an oxygen donor (like a sulfoxide (B87167) or N-oxide) to a substrate (like a phosphine). The catalytic cycle typically involves the molybdenum center shuttling between the Mo(VI) and Mo(IV) oxidation states. sci-hub.se

Dioxomolybdenum(VI) complexes with specific ligand environments are often used as catalyst precursors. For instance, complexes with S,N-bidentate ligands have been studied extensively. nih.gov The reactivity of these complexes is highly dependent on the electronic properties of the ligands; electron-deficient ligand systems can lead to faster OAT rates. nih.gov Research has shown that the initial reduction of the [MoO₂L₂] complex to a reactive Mo(IV) species is often the rate-determining step in the catalytic cycle. researchgate.net

Table 3: Research Findings on Molybdenum-Catalyzed Oxygen Atom Transfer

| Molybdenum Complex Type | Oxygen Donor | Oxygen Acceptor | Key Finding |

| Dioxomolybdenum(VI) Schiff-base | Pyridine N-oxide | Chiral Phosphine | Catalyst activity and enantioselectivity are controlled by electronic and steric factors of the ligand. shareok.org |

| [MoO₂(PymS)₂] (PymS = pyrimidine-2-thiolate) | Dimethyl Sulfoxide (Me₂SO) | Triphenylphosphine (B44618) (PPh₃) | This complex is an efficient catalyst; the OAT rate is significantly faster than with related pyridine-thiolate ligands. nih.gov |

| [MoO₂(6-MePyS)₂] (6-MePyS = 6-methylpyridine-2-thiolate) | Dimethyl Sulfoxide (Me₂SO) | Trimethylphosphine (PMe₃) | Found to be a uniquely efficient catalyst for the oxidation of PMe₃ among several related complexes. nih.gov |

| Eight-coordinate Dioxomolybdenum(VI) | Trimethylamine-N-oxide | Phosphines | Catalysis proceeds via a nonclassical OAT pathway involving reduction at the ancillary ligands rather than the metal center. rsc.org |

Molybdenum-based homogeneous catalysts are highly effective in a variety of organic transformations, most notably the epoxidation of olefins. mdpi.com Since the discovery that soluble molybdenum complexes can catalyze epoxidation with hydroperoxides, extensive research has been conducted to develop more efficient systems. mdpi.comnumberanalytics.com Complexes like [Cp*MoO₂Cl] have demonstrated remarkable activity in the epoxidation of olefins such as cyclooctene (B146475) and styrene, using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org The catalytic activity can be exceptionally high, with turnover frequencies (TOFs) reaching thousands of cycles per hour. acs.org

Beyond epoxidation, molybdenum catalysts are employed in other key reactions:

Hydroxylation: The oxidation of C-H bonds to form alcohols.

Metathesis: Molybdenum-based catalysts, particularly Schrock alkylidenes, are famous for their role in olefin metathesis, a powerful tool for forming carbon-carbon double bonds. numberanalytics.com

Table 4: Molybdenum-Catalyzed Reactions in Organic Synthesis

| Reaction | Catalyst Type | Oxidant/Reductant | Substrate Example | Key Finding |

| Epoxidation | (η⁵-C₅R₅)MoO₂Cl acs.org | tert-butyl hydroperoxide (TBHP) | Cyclooctene | High turnover frequencies (TOFs) up to 21,000 h⁻¹ achieved, surpassing some rhenium-based systems. acs.org |

| Epoxidation | MoO₂(acac)₂ on silica support semanticscholar.org | tert-butyl hydroperoxide (TBHP) | Methyl oleate | Achieved 100% selectivity at 89% conversion, demonstrating high efficiency for bulky bio-based olefins. semanticscholar.org |

| Deoxydehydration | [CpMoO₂]₂O uu.nl | Triphenylphosphine (PPh₃) | Aliphatic vicinal diols | Converts biomass-derived diols to olefins with high selectivity, rivaling other Mo-based systems. uu.nl |

| Hydrogenation | [CpMo(vinylthioether)(Py)]⁺ nih.gov | H₂ | Aromatic and aliphatic alkenes | Demonstrates efficient catalytic hydrogenation of unactivated olefins under mild conditions without additives. nih.gov |

A significant area of modern research is the development of bioinspired catalysts that mimic the function of naturally occurring enzymes. Molybdoenzymes, for example, catalyze the reduction of highly oxidized anions like nitrate (B79036) and perchlorate (B79767). acs.org Perchlorate (ClO₄⁻) is a persistent environmental pollutant, and its chemical inertness makes its removal challenging.

Researchers have successfully developed homogeneous molybdenum complexes that model the activity of perchlorate reductase enzymes. researchgate.netacs.org These synthetic catalysts, often featuring dioxomolybdenum(VI) centers with bioinspired ligands, can catalytically reduce perchlorate to chlorate (B79027) (ClO₃⁻) and subsequently to harmless chloride ions (Cl⁻), using a sacrificial oxygen acceptor like triphenylphosphine (PPh₃). acs.org Another approach has developed a heterogeneous catalyst by immobilizing a molybdenum complex on a carbon support, which can reduce aqueous perchlorate using hydrogen gas at room temperature. figshare.comacs.org

Table 5: Performance of Bioinspired Molybdenum Catalysts in Perchlorate Reduction

| Catalyst System | Substrate | Reductant | Key Performance Metric |

| Homogeneous [MoO₂L₂] complexes (L = pyrimidine- or pyridine-2-thiolate) acs.org | Perchlorate (ClO₄⁻) in CH₂Cl₂ | Triphenylphosphine (PPh₃) | Successfully reduces ClO₄⁻ to ClO₃⁻; the pyrimidine-based system is more efficient. researchgate.netacs.org |

| Heterogeneous (L)Mo–Pd/C catalyst acs.org | Aqueous Perchlorate (100 mM) | H₂ (1 atm) | Turnover Number (TON) of 3,840 and initial Turnover Frequency (TOF₀) of 165 h⁻¹ per Mo atom. acs.org |

Mechanistic Studies of Catalytic Activity

The utility of diammonium dimolybdate in advanced catalysis research stems from its role as a precursor to catalytically active molybdenum species, primarily molybdenum sulfides and oxides. Mechanistic studies are crucial for understanding how these materials facilitate chemical transformations at a molecular level. Such studies focus on identifying the specific active sites responsible for catalysis and mapping the intricate reaction pathways.

Elucidation of Active Sites and Reaction Pathways

Catalysts derived from diammonium dimolybdate, such as molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃), possess distinct active sites and operate through specific reaction pathways. The nature of these sites is highly dependent on the catalyst's composition and morphology.

For molybdenum sulfide (B99878) catalysts, often used in hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER), research has overwhelmingly identified the "edge sites" of the MoS₂ layered structure as the primary locus of catalytic activity, while the basal planes are largely inert. researchgate.net The atoms at these edges have unsaturated coordination, making them capable of interacting with and activating reactant molecules. More complex thiomolybdate nanoclusters, such as [Mo₃S₁₃]²⁻, have been developed to maximize the concentration of these active edge-like motifs. researchgate.net

Mechanistic investigations into the HER on molybdenum sulfide surfaces have proposed two primary pathways. nih.gov

The "Sulfide/Disulfide" Mechanism: This pathway involves a Volmer-Heyrovsky process where protonation occurs on the sulfur ligands (sulfide or disulfide). nih.gov

The "Molybdenum Hydride" Mechanism: This alternative pathway suggests the formation of a molybdenum-hydride (Mo-H) intermediate, implicating molybdenum-centered redox processes in the hydrogen evolution cycle. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to explore the energetics of these pathways. For some thiomolybdate systems, the energy barriers for hydrogen adsorption at bridging disulfide ligands and for the formation of Mo-hydride species are found to be similar, suggesting both mechanisms are plausible. nih.gov

In the case of molybdenum oxide catalysts, which are typically formed by the thermal decomposition of ammonium molybdates, the active sites are often associated with surface defects and specific crystalline structures. researchgate.netnih.gov For instance, in the oxidation of methanol (B129727) to formaldehyde, ferric molybdates are used, where a combination of metal centers facilitates the reaction. wikipedia.org For processes like the hydroisomerization of light naphtha, bifunctional active sites can be created. Partial reduction of supported MoO₃ can form a MoO₂₋ₓ(OH)y structure, which possesses both metallic (from MoO₂) and Brønsted acid (from Mo-OH) functions. scirp.org The metallic sites are responsible for hydrogen dissociation, while the acid sites handle the isomerization steps. scirp.org

| Catalyst Type | Precursor | Primary Application | Identified Active Site | Proposed Reaction Pathway/Mechanism |

|---|---|---|---|---|

| Molybdenum Disulfide (MoS₂) | Diammonium Dimolybdate (via sulfidation) | Hydrodesulfurization (HDS), Hydrogen Evolution Reaction (HER) | Edge sites of MoS₂ layers, Sulfur vacancies | Hydrogenation via sulfur-bound intermediates; HER via "Sulfide/Disulfide" or "Molybdenum Hydride" mechanism. nih.gov |

| Supported Molybdenum Oxide (MoO₃/MoO₂) | Diammonium Dimolybdate (via calcination) | Oxidation, Isomerization | Bifunctional MoO₂₋ₓ(OH)y sites, Oxygen vacancies | Metal-acid bifunctional catalysis for isomerization; Mars-van Krevelen mechanism for oxidation. scirp.org |

| Thiomolybdate Clusters ([Mo₃S₁₃]²⁻) | Diammonium Dimolybdate (via sulfidation with excess sulfur) | Hydrogen Evolution Reaction (HER) | Bridging disulfide (S₂²⁻) and apical sulfide (S²⁻) ligands | Proton adsorption onto terminal or bridging sulfur atoms. researchgate.netnih.gov |

Role of Molybdenum Oxidation States in Catalytic Cycles

The versatility of molybdenum as a catalyst component is intrinsically linked to its ability to exist in multiple oxidation states, most commonly ranging from Mo(IV) to Mo(VI). mdpi.comimoa.info The transition between these states is often a fundamental part of the catalytic cycle, allowing the catalyst to act as an electron sink and source to facilitate redox reactions.

In hydrodesulfurization catalysis over MoS₂, the active sites are often considered to be Mo(IV) centers. The catalytic cycle involves the coordination of sulfur-containing organic molecules, followed by C-S bond cleavage and hydrogenation, a process that can involve transient changes in the local electronic state of the molybdenum atom.

For molybdenum oxide catalysts, the role of oxidation states is also paramount. Molybdenum trioxide (MoO₃) features Mo(VI). imoa.infoimoa.info During catalytic reactions, such as selective oxidation, the catalyst surface can be partially reduced. For example, in the Mars-van Krevelen mechanism, a lattice oxygen atom from the catalyst is used to oxidize the substrate, leading to the reduction of Mo(VI) to a lower oxidation state (e.g., Mo(V) or Mo(IV)). The resulting oxygen vacancy is then replenished by gas-phase oxygen, re-oxidizing the molybdenum back to Mo(VI) and completing the catalytic cycle.

In situ studies using techniques like X-ray Photoelectron Spectroscopy (XPS) have provided direct evidence for these oxidation state changes under reaction conditions. scirp.org For instance, the reduction of supported MoO₃ by hydrogen at elevated temperatures leads to the formation of MoO₂ (Mo(IV)), with intermediate species like Mo₂O₅ (Mo(V)) also being observed. scirp.org The specific oxidation state of molybdenum dictates its interaction with reactants and intermediates. Mo(VI) sites often act as Lewis acids, while lower oxidation states like Mo(IV) can exhibit metallic properties, enabling them to activate hydrogen. scirp.orgimoa.info

| Molybdenum Oxidation State | Common Molybdenum Species | Role in Catalytic Cycle | Example Reaction |

|---|---|---|---|

| Mo(VI) | MoO₃, [MoO₄]²⁻ | Initial state in many oxidation catalysts; acts as an oxidizing agent and Lewis acid site. imoa.info | Selective Oxidation (e.g., methanol to formaldehyde). wikipedia.org |

| Mo(V) | Mo₂O₅, [MoOCl₅]²⁻ | Commonly observed as a transient intermediate during redox cycles. scirp.orgimoa.info | Reduction step in oxidation catalysis. |

| Mo(IV) | MoS₂, MoO₂ | Considered the primary active state in HDS; can possess metallic character for H₂ activation. scirp.org | Hydrodesulfurization (HDS) of thiophenes. tci-thaijo.org |

| Lower States (e.g., Mo(0)) | Metallic Mo | Can be formed under strong reducing conditions; highly active for hydrogenation. scirp.org | Deep hydrogenation reactions. |

Applications in Advanced Materials Science Research

Synthesis of Molybdenum-Based Functional Materials

The thermal decomposition of ammonium (B1175870) molybdates, such as diammonium dimolybdate, is a fundamental step in producing molybdenum oxides. researchgate.net This process involves heating the compound, which causes it to break down into molybdenum trioxide (MoO₃), ammonia (B1221849) (NH₃), and water (H₂O). wikipedia.org This resulting molybdenum trioxide is a versatile oxide that can be tailored into various morphologies and structures for specific applications.

Diammonium dimolybdate and related ammonium molybdate (B1676688) compounds are frequently used to synthesize molybdenum oxide (MoO₃) nanomaterials. multichemexports.comatamanchemicals.com Researchers have employed various methods to produce nanoparticles and nanospheres with controlled sizes and properties, leveraging the precursor's reactivity.

Several synthesis techniques have been developed:

Solution Combustion Method: This method uses an ammonium molybdate precursor like ammonium heptamolybdate tetrahydrate (AHM) to produce MoO₃ particles. By adjusting factors such as the molar ratio of molybdenum to urea (B33335) and the pH level, researchers can control the morphology, yielding rod-shaped particles or particles of varying sizes, from 300-400 nm to the micrometer scale. imim.pl

Hydrolysis Method: Pure crystalline MoO₃ nanoparticles can be synthesized using an ammonium molybdate precursor in the presence of a capping agent like sodium carboxymethyl cellulose. iaea.org This approach allows for the optimization of particle size and morphology by controlling reaction parameters. iaea.org

Chemical Precipitation: A simple, template-free chemical precipitation method involves reacting ammonium heptamolybdate tetrahydrate with nitric acid to synthesize hexagonal MoO₃ (h-MoO₃) nanocrystals. nih.gov These nanocrystals can be converted to the stable orthorhombic phase (α-MoO₃) through annealing at temperatures above 410 °C. nih.gov

Sol-Gel Method: While some sol-gel methods use sodium molybdate, the general principle of creating a colloidal suspension that gels to form a solid network is a common route for producing molybdenum oxide nanomaterials for applications like gas sensing. biomedres.us

Spray Pyrolysis and Solvothermal Reduction: A multi-step process for creating MoO₂ nanoparticles involves first preparing a precursor solution with ammonium molybdate tetrahydrate, generating an aerosol, pyrolyzing it to form micron-sized particles, and finally using a solvothermal reduction reaction to obtain the desired nanoparticles. google.com

The table below summarizes key findings from research on the synthesis of molybdenum oxide nanomaterials using ammonium molybdate precursors.

| Synthesis Method | Precursor Used | Resulting Material | Key Findings & Characteristics | Reference(s) |

| Solution Combustion | Ammonium Heptamolybdate Tetrahydrate | MoO₃ particles (rod-shaped, varied sizes) | Particle morphology and size (300 nm to µm) can be controlled by adjusting the Mo:urea ratio and pH. | imim.pl |

| Chemical Precipitation | Ammonium Heptamolybdate Tetrahydrate | Hexagonal MoO₃ (h-MoO₃) nanocrystals | A simple, template-free method; h-MoO₃ converts to stable α-MoO₃ upon annealing. | nih.gov |

| Hydrolysis | Ammonium Molybdate Tetrahydrate | Crystalline MoO₃ nanoparticles | The use of a capping agent allows for control over nanoparticle size and morphology. | iaea.org |

| Spray Pyrolysis / Solvothermal | Ammonium Molybdate Tetrahydrate | Molybdenum Dioxide (MoO₂) nanoparticles | A multi-step process suitable for producing nanoparticles from a common precursor. | google.com |

| Chemical Bath Deposition | Ammonium Heptamolybdate Tetrahydrate | MoO₃@SiO₂ nanoparticle composite | The composite exhibits a hexagonal crystal structure and shows high photocatalytic efficiency. | mdpi.com |

Mesoporous materials are noted for their high surface area, which is beneficial for applications in catalysis, sensing, and sorption. newhaven.edu The synthesis of mesoporous molybdenum oxide has been explored using various precursors.

In one "one-pot" synthetic approach aimed at creating mesoporous MoO₃, ammonium molybdate tetrahydrate was investigated as the precursor. This attempt, however, was reported as unsuccessful. The study noted that the ammonium molybdate was insoluble at the low water levels typically required for this specific synthesis method and failed to react even when water levels were increased. newhaven.edu The same study found success by using molybdenum (V) chloride as the precursor, which, after adjustments to the solvent system, successfully yielded MoO₃ that crystallized into the orthorhombic α-MoO₃ phase at higher temperatures. newhaven.edu Further analysis was required to confirm if the resulting material was indeed mesoporous. newhaven.edu

Energy Storage Applications

Materials derived from diammonium dimolybdate are gaining attention for their potential in next-generation energy storage devices, including aqueous ion batteries and supercapacitors. The layered structure of molybdenum oxides is particularly advantageous for ion intercalation and deintercalation.

Aqueous ammonium-ion batteries (AIBs) are an emerging field in energy storage, valued for their safety and the abundance of ammonium. nih.gov However, their development has been constrained by a limited selection of suitable anode materials. researchgate.netnih.gov Amorphous molybdenum oxide (MoOx), which can be fabricated from molybdate precursors, has shown significant promise as an anode material for NH₄⁺ storage. nih.gov

Research has demonstrated that electrodeposited amorphous MoOx electrodes can achieve high gravimetric and areal capacities of 175 mAh g⁻¹ and 1.30 mAh cm⁻², respectively. nih.gov These performance metrics surpass those of many other anode materials currently being explored for aqueous ammonium-ion batteries. nih.gov Mechanistic studies suggest that the valence state of molybdenum and the content of Mo-O-H in the oxide structure work synergistically to control the performance of NH₄⁺ storage. nih.gov These findings provide new insights for the rational design of molybdenum oxide materials for advanced energy storage applications. nih.gov

The table below compares the performance of different anode materials investigated for use in aqueous ammonium-ion batteries.

| Anode Material | Electrolyte | Reported Capacity | Key Features | Reference(s) |

| Amorphous Molybdenum Oxide (MoOx) | Not specified | 175 mAh g⁻¹ | High gravimetric/areal capacities; performance linked to Mo valence state and Mo-O-H content. | nih.gov |

| PNTCDA | 25 M NH₄CH₃COO | 160 mAh g⁻¹ | Organic anode material showing good capacity in a high-concentration electrolyte. | nih.gov |

| PTCDI | Not specified | 120 mAh g⁻¹ | An organic anode used in an aqueous ammonium-ion dual battery. | nih.gov |

| PNTCDA | 0.5 M (NH₄)₂SO₄ | 120 mAh g⁻¹ | Performance of the organic anode in a standard sulfate (B86663) electrolyte. | nih.gov |

Isopolyoxomolybdates, which are derived from molybdate precursors like diammonium dimolybdate, have been investigated for their potential use in supercapacitors. researchgate.net Furthermore, composites of molybdenum oxide and other advanced materials are being developed for high-performance energy storage. For instance, a composite of reduced graphene oxide and molybdenum oxide has been described for use in aqueous hybrid symmetric supercapacitors. researchgate.net In this work, the molybdenum oxide was obtained from a sodium molybdate precursor through acidification and heat treatment. researchgate.net The resulting composite electrode demonstrated a high specific capacity of 262 F/g and maintained good stability, with only an 8% loss in capacity after 1000 charge/discharge cycles. researchgate.net

Optical and Sensing Material Development

Molybdenum oxides derived from diammonium dimolybdate are utilized in the development of materials with specific optical and sensing properties. Molybdenum oxide is a wide band gap n-type semiconductor, which makes it suitable for applications in gas sensors, photochromic devices, and optical switching coatings. biomedres.us

One key application is in gas sensing. MoO₃ nanoparticles synthesized via a sol-gel route have been successfully applied for the detection of ammonia gas. biomedres.us The material's electrical resistivity changes linearly with the concentration of the gas, demonstrating its potential for use in chemical sensors. biomedres.us

In addition to sensing, molybdenum compounds serve as pigments in paints, ceramics, and enamels, contributing to color and durability. atamanchemicals.comimoa.info For example, diammonium dimolybdate is a precursor for molybdate orange pigments, which are valued for their brightness and stability. multichemexports.com It is also used to manufacture corrosion-inhibiting pigments for industrial coatings. multichemexports.com

Surface-Enhanced Raman Scattering (SERS) Substrates

Diammonium dimolybdate is not typically used directly as a SERS substrate but is a vital starting material for synthesizing SERS-active materials like molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃). These materials, particularly MoS₂, are gaining attention as promising platforms for SERS due to their unique electronic and chemical properties that contribute to the Raman signal enhancement mechanism.

Researchers have successfully synthesized few-layer MoS₂ on pyramidal silicon substrates by thermally decomposing an ammonium thiomolybdate precursor, which can be derived from molybdate sources like diammonium dimolybdate. rsc.org This method creates a SERS substrate that can significantly suppress the photobleaching and fluorescence of probe molecules. rsc.org The combination of MoS₂ with nanostructured surfaces, such as pyramid-Si, demonstrates a more significant SERS ability compared to MoS₂ on a flat surface. rsc.org Such substrates have been used to detect biomolecules like adenosine (B11128) and cytidine (B196190) at concentrations as low as 10⁻⁶ M. rsc.org

The enhancement is attributed to a chemical mechanism, where charge transfer between the MoS₂ surface and the adsorbed molecules boosts the Raman signal. mdpi.com Combining MoS₂ with plasmonic nanoparticles, like silver (Ag), further amplifies the signal. rsc.org These hybrid substrates benefit from both the chemical enhancement of MoS₂ and the electromagnetic enhancement from the localized surface plasmon resonance (LSPR) of the metal nanoparticles. rsc.org

| Substrate Material | Probe Molecule | Minimum Detection Concentration | Key Findings | Reference |

|---|---|---|---|---|

| MoS₂ on Pyramid-Si | Adenosine, Cytidine | 10⁻⁶ M | Substrate suppresses photobleaching and shows a linear relationship between Raman intensity and analyte concentration. rsc.org | rsc.org |

| MoS₂@AgNPs@PSi | Rhodamine 6G (R6G) | Not Specified | Demonstrates high sensitivity, uniformity (RSD < 7.6%), reproducibility (batch-to-batch RSD < 9%), and stability (15% intensity drop in one month). rsc.org | rsc.org |

| MoS₂/ZIF-67 Heterostructure | Rhodamine 6G (R6G) | Not Specified | Exhibits a high enhancement factor of up to 6.68×10⁶ and maintains performance after four months in air. researchgate.net | researchgate.net |

Gas Sensing Materials

Diammonium dimolybdate is a key precursor for producing molybdenum trioxide (MoO₃), a widely studied n-type semiconductor for gas sensing applications. wikipedia.org The synthesis often involves dissolving a molybdate salt, such as ammonium molybdate, and using methods like sol-gel or hydrothermal synthesis to produce MoO₃ nanoparticles. ias.ac.inbiomedres.us The thermal decomposition of solid diammonium dimolybdate is also a direct route to MoO₃. wikipedia.org

The gas sensing mechanism of MoO₃ relies on the change in its electrical conductivity upon the adsorption of gas molecules on its surface. ias.ac.in The high surface-area-to-volume ratio of nanoparticles enhances the sensitivity of the sensor. ias.ac.in MoO₃ based sensors have shown notable sensitivity and selectivity towards various gases, including nitrogen dioxide (NO₂), carbon dioxide (CO₂), and hydrogen (H₂). ias.ac.insamipubco.commdpi.com

For instance, MoO₃ nanoparticles synthesized via a citrate (B86180) sol-gel method, using ammonium molybdate as the precursor, demonstrated higher sensitivity towards NO₂ compared to other gases like carbon monoxide (CO). ias.ac.in In another study, MoO₃ nanoparticles prepared through a hydrothermal protocol were used to fabricate a sensor that showed a sensitivity of 68.5% for CO₂ gas at an optimal operating temperature of 200 °C, with response and recovery times of 50 and 40 seconds, respectively. samipubco.com The morphology and crystal phase of the MoO₃, which can be controlled by synthesis parameters like temperature and additives, also play a significant role in its sensing properties. mdpi.com

| Target Gas | Synthesis Method | Operating Temperature | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Nitrogen Dioxide (NO₂) | Citrate Sol-Gel | Not Specified | Shows higher sensitivity to NO₂ compared to CO. ias.ac.in | ias.ac.in |

| Carbon Dioxide (CO₂) | Hydrothermal | 200 °C | Sensitivity: 68.5%; Response Time: 50 s; Recovery Time: 40 s. samipubco.com | samipubco.com |

| Ammonia (NH₃) | Sol-Gel | Not Specified | Synthesized nanoparticles had a size of about 25 nm. biomedres.us | biomedres.us |

| Hydrogen (H₂) | Hydrothermal | Not Specified | Monoclinic MoO₃ was found to be more sensitive than orthorhombic MoO₃. mdpi.com | mdpi.com |

Integration into Hybrid and Composite Materials

Diammonium dimolybdate and related ammonium molybdates are utilized as precursors for integrating molybdenum oxides into hybrid and composite materials, notably with carbon-based materials like graphene. vnu.edu.vn These composites aim to combine the unique properties of each component, such as the high electrical conductivity and large surface area of graphene with the electrochemical and catalytic properties of molybdenum oxides. vnu.edu.vn

One novel approach involves the synthesis of Molybdenum dioxide (MoO₂)/graphene composites through a plasma-enhanced electrochemical exfoliation process. vnu.edu.vn In this method, graphite (B72142) rods are electrified in an electrolyte solution containing ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄), a compound closely related to diammonium dimolybdate. vnu.edu.vn This one-step process yields MoO₂ nanoparticles distributed on graphene sheets. vnu.edu.vn The resulting composite material exhibits high crystallinity. vnu.edu.vn

Such hybrid materials are promising for energy storage applications, like lithium-ion batteries, where graphene enhances the electrical conductivity and provides a stable matrix, while the molybdenum oxide nanoparticles act as the active material for lithium insertion/extraction. vnu.edu.vn Other research has focused on reduced graphene oxide/molybdenum oxide composites for supercapacitors. researchgate.net In these materials, molybdenum oxide was obtained from a sodium molybdate precursor via acidification and heat treatment, demonstrating the versatility of molybdate salts in creating functional composites. researchgate.net These composites have shown high specific capacitance and good cyclability. researchgate.net

| Composite Material | Precursor(s) | Synthesis Method | Key Characteristics/Properties | Reference |

|---|---|---|---|---|

| MoO₂/Graphene | (NH₄)₆Mo₇O₂₄, Graphite | Plasma-Enhanced Electrochemical Exfoliation | High crystallinity; MoO₂ nanoparticles distributed on graphene sheets. vnu.edu.vn | vnu.edu.vn |

| Reduced Graphene Oxide/Molybdenum Oxide | Sodium Molybdate | Acidification and Heat Treatment | Specific Capacity: 262 F/g; 8% capacity loss after 1000 cycles; Specific Surface Area: ~120 m²/g. researchgate.net | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules and solids. openaccessjournals.commdpi.com This method is effective for studying the geometry, bond energies, and electronic properties of transition metal compounds like diammonium dimolybdate.

The fundamental unit of interest in diammonium dimolybdate for DFT studies is the dimolybdate anion, [Mo₂O₇]²⁻. The structure of this anion consists of two molybdenum-oxygen polyhedra sharing a bridging oxygen atom. In the solid state, the anion is polymeric, featuring distorted octahedral MoO₆ centers linked by tetrahedral MoO₄ centers. wikipedia.org DFT calculations can elucidate the nature of the molybdenum-oxygen bonds within this framework.

Research Findings: Studies on related polyoxometalates and molybdenum oxides provide a model for understanding the electronic structure of the [Mo₂O₇]²⁻ anion. DFT calculations on such systems typically reveal the following:

Bonding Character: The Mo-O bonds exhibit a significant degree of covalent character, arising from the overlap between molybdenum 4d orbitals and oxygen 2p orbitals. The bonds to terminal oxygen atoms (Mo=O) are shorter and stronger than the bonds to bridging oxygen atoms (Mo-O-Mo).

Charge Distribution: DFT can be used to calculate the partial charges on each atom (e.g., using Mulliken population analysis). These calculations show a significant positive charge on the molybdenum atoms and a negative charge on the oxygen atoms, consistent with the high oxidation state of molybdenum (+6) and the electronegativity of oxygen.

Orbital Analysis: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. In molybdate (B1676688) anions, the HOMO is typically localized on the oxygen atoms, while the LUMO is centered on the molybdenum atoms. The energy gap between the HOMO and LUMO is related to the chemical reactivity and the electronic absorption spectrum of the compound. For instance, the UV spectra of molybdate ions are characterized by Ligand-to-Metal Charge Transfer (LMCT) transitions, which can be modeled using time-dependent DFT (TD-DFT). mdpi.com

A hypothetical DFT calculation on a representative [Mo₂O₇]²⁻ cluster would yield data similar to that shown in the table below.

Table 1: Representative Data from a DFT Calculation on a [Mo₂O₇]²⁻ Cluster This table is interactive. Users can sort the columns by clicking on the headers.

| Parameter | Calculated Value | Significance |

| Mo=O (terminal) Bond Length | ~1.70 Å | Indicates a strong double bond character, typical for terminal oxo ligands in high-valent Mo complexes. |

| Mo-O (bridging) Bond Length | ~1.90 Å | Represents a weaker, single bond character compared to the terminal bonds. |

| Mo-O-Mo Bond Angle | ~150-170° | This angle influences the electronic communication and magnetic coupling between the two molybdenum centers. |

| Mulliken Charge on Mo | +1.5 to +2.5 | Reflects the highly oxidized and electrophilic nature of the molybdenum center. |

| Mulliken Charge on O | -0.5 to -1.0 | Confirms the ionic and covalent contributions to the Mo-O bond. |

| HOMO-LUMO Energy Gap | 3.0 - 4.0 eV | Correlates with the energy required for electronic excitation and indicates high kinetic stability. |

These calculations help rationalize the structure and stability of the dimolybdate anion and provide a foundation for understanding its reactivity. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov It is particularly useful for modeling the behavior of substances in the solution phase and for simulating processes like crystal growth. researchgate.netmdpi.com

For diammonium dimolybdate, MD simulations can provide insights into several key processes:

Solvation: Diammonium dimolybdate is soluble in water. scribd.com MD simulations can model how water molecules arrange around the diammonium (NH₄⁺) and dimolybdate ([Mo₂O₇]²⁻) ions. This involves tracking the interactions between the ions and water, including the formation of hydrogen bonds, to determine the structure of the solvation shells.

Ion Pairing and Aggregation: In solution, especially at higher concentrations, ions can form pairs or larger aggregates. Simulations can predict the tendency of NH₄⁺ and [Mo₂O₇]²⁻ ions to associate in solution, which is a precursor to nucleation and crystal growth. The formation of polyoxometalates in solution is a related phenomenon that can be studied with these methods. acs.org

Crystal Growth: MD simulations can model the process of crystallization from a supersaturated solution. By simulating the attachment of ions from the solution onto the surface of a growing crystal, researchers can study the growth rates of different crystal faces. researchgate.net This is guided by theories such as the Burton-Cabrera-Frank (BCF) theory of spiral crystal growth. researchgate.net For example, simulations can determine the adsorption energies of ions onto specific crystal surfaces, identifying the faces that are most likely to grow fastest and thus determining the final crystal morphology. researchgate.net

Research Findings: While specific MD studies on diammonium dimolybdate are not prominent in the literature, research on similar systems provides a clear blueprint. For instance, MD simulations have been used to study:

The interaction of hydrolyzed polyacrylamide polymers with the surfaces of molybdenite (MoS₂), revealing how different functional groups orient themselves at the mineral-water interface. nih.gov